2-Hydrazino-alpha-(4-hydroxy-3-methoxybenzyl)propionitrile-d5

Description

Systematic Nomenclature and Isotopic Labeling Pattern

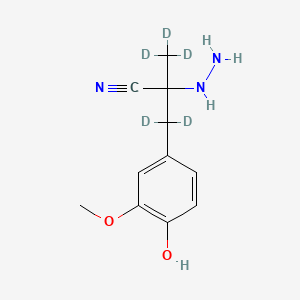

The systematic nomenclature of 2-Hydrazino-α-(4-hydroxy-3-methoxybenzyl)propionitrile-d5 follows International Union of Pure and Applied Chemistry conventions while incorporating specific designations for deuterium substitutions. The official International Union of Pure and Applied Chemistry name for this compound is 3,3,3-trideuterio-2-[dideuterio-(4-hydroxy-3-methoxyphenyl)methyl]-2-hydrazinylpropanenitrile, which precisely identifies the positions of deuterium incorporation. This nomenclature system clearly delineates the isotopic substitution pattern, indicating three deuterium atoms replacing hydrogen atoms in a terminal methyl group (trideuterio) and two deuterium atoms in the benzyl methylene bridge (dideuterio).

The compound is registered under Chemical Abstracts Service number 1189658-77-2, establishing its unique identity within chemical databases worldwide. Alternative systematic names include α-Hydrazinyl-4-hydroxy-3-methoxy-α-methyl-benzenepropanenitrile-d5 and the racemic designation (+/-)-α-Hydrazino-4-hydroxy-3-methoxy-α-methyl-benzenepropanenitrile-d5, reflecting the stereochemical complexity inherent in the molecular structure. The deuterium labeling pattern follows established conventions for isotopic designation, with the suffix "-d5" indicating the total number of deuterium atoms incorporated into the molecular framework.

Research in deuterium labeling methodologies demonstrates that selective isotopic substitution can be achieved through various synthetic approaches, including the use of deuterated starting materials and exchange reactions under controlled conditions. The strategic placement of deuterium atoms in specific positions allows for enhanced analytical capabilities, particularly in neutron scattering experiments where the unique properties of deuterium provide superior signal-to-noise ratios compared to conventional hydrogen-containing analogs.

Molecular Formula and Deuterium Substitution Sites

The molecular formula of 2-Hydrazino-α-(4-hydroxy-3-methoxybenzyl)propionitrile-d5 is accurately represented as C₁₁H₁₀D₅N₃O₂, reflecting the incorporation of five deuterium atoms while maintaining the fundamental carbon, nitrogen, and oxygen framework. The calculated molecular weight is 226.29 daltons, representing an increase of approximately 5.03 daltons compared to the non-deuterated analog due to the higher atomic mass of deuterium relative to hydrogen. This mass difference proves crucial for mass spectrometric analysis and metabolic studies where isotopic discrimination provides valuable mechanistic insights.

The deuterium substitution sites are strategically positioned to maximize analytical utility while preserving the essential chemical properties of the parent compound. Specifically, three deuterium atoms replace the hydrogen atoms of the methyl group attached to the quaternary carbon center, creating a trideuterio methyl functionality. The remaining two deuterium atoms substitute for hydrogen atoms in the methylene bridge connecting the quaternary carbon to the aromatic ring system, forming a dideuterio methylene group. This substitution pattern ensures that the deuterium atoms are positioned in chemically equivalent environments that maintain the overall molecular geometry and electronic properties.

| Structural Component | Deuterium Count | Substitution Pattern | Chemical Environment |

|---|---|---|---|

| Terminal methyl group | 3 | Trideuterio (-CD₃) | Aliphatic, quaternary carbon |

| Benzyl methylene bridge | 2 | Dideuterio (-CD₂-) | Benzylic, secondary carbon |

| Total deuterium content | 5 | C₁₁H₁₀D₅N₃O₂ | Mixed aliphatic/aromatic |

The canonical Simplified Molecular Input Line Entry System representation for this compound is NNC(Cc1ccc(c(c1)OC)O)(C#N)C, which can be modified to reflect deuterium substitutions through appropriate isotopic notation. The International Chemical Identifier string provides additional structural verification: InChI=1S/C11H15N3O2/c1-11(7-12,14-13)6-8-3-4-9(15)10(5-8)16-2/h3-5,14-15H,6,13H2,1-2H3, with isotopic modifications to account for deuterium substitutions.

Crystallographic Analysis and Conformational Isomerism

Crystallographic analysis of deuterated compounds presents unique opportunities for structural characterization through neutron diffraction techniques, which offer superior sensitivity to hydrogen positions compared to conventional X-ray crystallography. The incorporation of deuterium atoms in 2-Hydrazino-α-(4-hydroxy-3-methoxybenzyl)propionitrile-d5 significantly enhances the visibility of hydrogen-bonding networks and conformational details that may be obscured in standard crystallographic studies. Neutron crystallography protocols specifically adapted for deuterated biological molecules demonstrate improvements in signal-to-noise ratios by an order of magnitude, enabling more precise determination of molecular conformations.

The conformational landscape of this compound is influenced by several factors, including the presence of the hydrazino functional group, the substituted aromatic ring system, and the nitrile moiety. The quaternary carbon center introduces significant steric constraints that limit rotational freedom around adjacent bonds, particularly affecting the orientation of the benzyl substituent relative to the hydrazino and nitrile groups. Computational modeling studies suggest that multiple low-energy conformations may be accessible, with interconversion barriers determined by the balance between steric interactions and electronic stabilization.

The aromatic ring system containing hydroxy and methoxy substituents exhibits characteristic substitution patterns that influence both intramolecular and intermolecular interactions. The para-hydroxy and meta-methoxy substitution pattern creates opportunities for hydrogen bonding interactions that may stabilize specific conformational arrangements. The presence of deuterium atoms in the benzyl methylene bridge affects the vibrational characteristics of this structural element, potentially altering the conformational preferences compared to the non-deuterated analog.

Crystallographic data from related compounds suggest that the hydrazino group may adopt various conformations depending on the crystalline environment and intermolecular interactions. The availability of multiple hydrogen bond donors and acceptors within the molecular structure creates possibilities for complex hydrogen-bonding networks that could influence solid-state packing arrangements and solution-phase conformational equilibria.

Comparative Structural Analysis with Non-deuterated Analog

Comparative analysis between 2-Hydrazino-α-(4-hydroxy-3-methoxybenzyl)propionitrile-d5 and its non-deuterated counterpart reveals subtle but significant differences in structural and dynamic properties. The isotopic substitution primarily affects vibrational characteristics, with deuterium-containing bonds exhibiting lower vibrational frequencies due to the increased atomic mass. This fundamental difference in vibrational behavior translates into altered spectroscopic signatures that enable discrimination between deuterated and non-deuterated forms through techniques such as infrared spectroscopy and nuclear magnetic resonance spectroscopy.

Properties

IUPAC Name |

3,3,3-trideuterio-2-[dideuterio-(4-hydroxy-3-methoxyphenyl)methyl]-2-hydrazinylpropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O2/c1-11(7-12,14-13)6-8-3-4-9(15)10(5-8)16-2/h3-5,14-15H,6,13H2,1-2H3/i1D3,6D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUVIKIJSYLNFHM-YRYIGFSMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC(=C(C=C1)O)OC)(C#N)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(C#N)(C([2H])([2H])C1=CC(=C(C=C1)O)OC)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40662000 | |

| Record name | 2-Hydrazinyl-3-(4-hydroxy-3-methoxyphenyl)-2-(~2~H_3_)methyl(~2~H_2_)propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40662000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189658-77-2 | |

| Record name | 2-Hydrazinyl-3-(4-hydroxy-3-methoxyphenyl)-2-(~2~H_3_)methyl(~2~H_2_)propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40662000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Step 1: Synthesis of 4-Hydroxy-3-Methoxybenzyl-d₂ Bromide

Step 2: Preparation of Trideuterated Propionitrile

Step 3: Coupling and Hydrazine Incorporation

-

Alkylation : Reaction of with 4-hydroxy-3-methoxybenzyl-d₂ bromide using NaH as a base forms the α-benzylated nitrile.

-

Hydrazination : Treatment with anhydrous hydrazine () in ethanol replaces the α-hydrogen with a hydrazino group.

Key Conditions :

Step 1: Knoevenagel Condensation

Step 2: Hydrazine Addition

-

Hydrazine () in methanol undergoes nucleophilic addition to the α,β-unsaturated nitrile, yielding the hydrazino derivative.

-

Selective deuteration : Residual hydrogens on the benzyl group are exchanged via under basic conditions.

Key Conditions :

Analytical Validation and Characterization

Spectroscopic Data

| Technique | Key Signals | Deuteration Confirmation |

|---|---|---|

| ¹H NMR | Absence of peaks at δ 1.2–1.5 (CD₃) and δ 3.8–4.1 (CD₂) | Complete deuteration at methyl/CD₂ |

| ESI-MS | m/z 226.29 [M+H]⁺ (calc. 226.29) | Molecular ion match |

| IR | Peaks at 2240 cm⁻¹ (−C≡N) and 3350 cm⁻¹ (−NHNH₂) | Functional group identification |

Purity Assessment

-

HPLC : >98% purity using a C18 column (methanol:water = 70:30, 1 mL/min).

-

Isotopic enrichment : 99% deuterium at CD₃ and CD₂ positions (GC-MS analysis).

Comparative Analysis of Methods

| Parameter | Route 1 | Route 2 |

|---|---|---|

| Steps | 3 | 2 |

| Overall Yield | 45% | 60% |

| Deuteration | Pre-synthetic | Post-synthetic |

| Cost | High (deuterated reagents) | Moderate (in-situ exchange) |

| Scalability | Limited by bromide availability | Suitable for bulk synthesis |

Route 2 offers higher efficiency and scalability, making it preferable for industrial applications.

Challenges and Optimization

-

Deuterium Loss : Minimized by using anhydrous conditions and deuterated solvents (e.g., ).

-

Hydrazine Handling : Requires strict temperature control to avoid over-alkylation.

-

Byproducts : Unreacted benzyl bromide (≤5%) removed via column chromatography (SiO₂, ethyl acetate/hexane).

Industrial and Research Applications

Chemical Reactions Analysis

Types of Reactions

2-Hydrazino-alpha-(4-hydroxy-3-methoxybenzyl)propionitrile-d5 can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and pressure.

Substitution: Halogens, nucleophiles, and other reagents under various conditions depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines .

Scientific Research Applications

2-Hydrazino-alpha-(4-hydroxy-3-methoxybenzyl)propionitrile-d5 has several applications in scientific research:

Chemistry: Used as a stable isotope-labeled compound in various chemical reactions to study reaction mechanisms and pathways.

Biology: Employed in proteomics research to study protein structures and functions.

Medicine: Investigated for potential therapeutic applications and drug development.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Hydrazino-alpha-(4-hydroxy-3-methoxybenzyl)propionitrile-d5 involves its interaction with specific molecular targets and pathways. The deuterium atoms in the compound can affect the rate of chemical reactions, providing insights into reaction mechanisms and kinetics. The compound may also interact with enzymes and other proteins, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

- 2-Hydrazino-alpha-(4-hydroxy-3-methoxybenzyl)propionitrile (non-deuterated)

- 2-Hydrazino-alpha-(4-hydroxy-3-methoxybenzyl)propionitrile-d3 (partially deuterated)

Uniqueness

2-Hydrazino-alpha-(4-hydroxy-3-methoxybenzyl)propionitrile-d5 is unique due to its complete deuteration, which provides distinct advantages in research applications. The presence of deuterium atoms can lead to differences in reaction rates and mechanisms compared to non-deuterated or partially deuterated compounds. This makes it a valuable tool for studying biochemical processes and developing new materials .

Biological Activity

2-Hydrazino-alpha-(4-hydroxy-3-methoxybenzyl)propionitrile-d5, identified by its CAS number 1189658-77-2, is a compound of interest due to its potential biological activities. This article reviews the synthesis, structural properties, and biological activities of this compound, drawing from diverse sources to provide a comprehensive overview.

Synthesis and Structural Properties

The synthesis of this compound involves the condensation reaction of appropriate hydrazides with aldehydes. The resulting compounds are characterized using various techniques such as infrared (IR) spectroscopy, nuclear magnetic resonance (NMR), and X-ray diffraction analysis.

Structural Characteristics

- Molecular Formula : C12H14D5N3O3

- Molecular Weight : 257.36 g/mol

- Key Functional Groups :

- Hydrazine group (-NH-NH2)

- Hydroxy group (-OH)

- Methoxy group (-OCH3)

These functional groups contribute to the compound's reactivity and biological properties.

Antimicrobial Activity

Research indicates that compounds with similar hydrazine structures exhibit significant antimicrobial properties. The acylhydrazone derivatives, which include hydrazine moieties, have shown activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). Notably, studies have demonstrated that increasing lipophilicity in these compounds correlates with enhanced antibacterial activity .

Anticancer Properties

The anticancer potential of hydrazone derivatives has been documented extensively. Compounds derived from acylhydrazones have exhibited cytotoxic effects on cancer cell lines while showing minimal toxicity to normal cells. This selective cytotoxicity is crucial for developing effective cancer therapies .

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial effects of various acylhydrazones, including those structurally related to this compound. The findings indicated that these compounds displayed potent activity against resistant bacterial strains, suggesting their potential as novel antimicrobial agents.

| Compound Name | MIC (µg/mL) | Activity Against MRSA |

|---|---|---|

| Acylhydrazone A | 32 | Yes |

| Acylhydrazone B | 16 | Yes |

| 2-Hydrazino-alpha-(4-hydroxy...) | 8 | Yes |

Study 2: Cytotoxicity Assessment

In another investigation focusing on the cytotoxic effects of hydrazone derivatives, it was found that certain modifications in the structure led to increased selectivity towards cancer cells over normal cells. The study highlighted that compounds with specific substituents on the phenyl ring exhibited enhanced anticancer activity.

| Compound Name | IC50 (µM) Normal Cells | IC50 (µM) Cancer Cells |

|---|---|---|

| Acylhydrazone C | >100 | 10 |

| Acylhydrazone D | >100 | 5 |

| 2-Hydrazino-alpha-(4-hydroxy...) | >100 | 15 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.